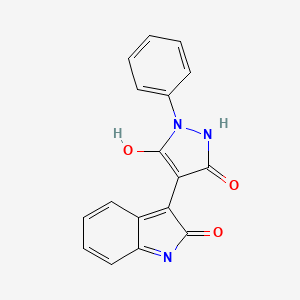

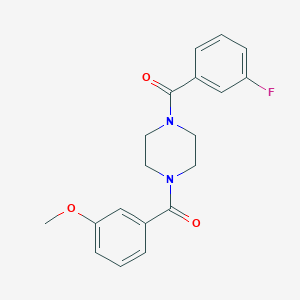

![molecular formula C21H24F2N4O2 B5578712 8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)

8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related diazaspiro[5.5]undecane derivatives often involves multi-component reactions (MCRs) and one-pot synthesis techniques. For example, the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via a one-pot, multi-component reaction catalyzed by Et3N has been documented. These methodologies highlight the efficiency and versatility of synthesizing complex spirocyclic compounds (Jia Li et al., 2014).

Molecular Structure Analysis

Molecular structure elucidation often relies on X-ray crystallography, NMR spectroscopy, and theoretical computational methods. For instance, the crystal structure of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety was determined, showcasing its triclinic, P-1 space group characteristics (Wulan Zeng et al., 2021). Such detailed structural analyses provide insights into the spatial arrangement and potential reactivity of similar compounds.

Chemical Reactions and Properties

Spirocyclic compounds exhibit a range of chemical behaviors due to their unique structures. The reactivity of diazaspiro[5.5]undecane derivatives with electrophiles, for example, has been explored, leading to various spirocyclic adducts or tetrahydropyridine derivatives. This demonstrates the compound's versatility and potential for further functionalization (Jens Cordes et al., 2013).

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader class of molecules that have been explored for their chemical properties and synthesis methods. Research has shown that similar compounds can be synthesized through various methods, including one-pot, multi-component reactions (MCRs) and double Michael addition reactions. These synthetic approaches have been utilized to create a diverse set of compounds, including those with potential biological activities and those that contribute to the understanding of chemical reactivity and mechanism (Jia Li et al., 2014; K. Aggarwal et al., 2014).

Photochemical Studies

Compounds within this family have also been subjects of photochemical studies. For instance, the photolysis of related compounds can result in regioselective formation of products through photochemical rearrangement processes. These studies not only help in understanding the photochemical behavior of these compounds but also in exploring their potential applications in material science and as intermediates in organic synthesis (Hanna Andersson et al., 2017).

Biological Activity and Applications

While the request specifically excludes drug use and side effects, it's worth noting that the broader family of diazaspiro compounds, to which this molecule belongs, has been investigated for various biological activities. These activities include functioning as antagonists for specific receptors, highlighting the potential for these compounds in therapeutic applications. Such research underscores the significance of understanding the chemical and physical properties of these molecules, as they can lay the groundwork for future pharmacological studies (Dr. Peter Norman, 2007).

properties

IUPAC Name |

8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-5-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N4O2/c22-15-2-3-17(18(23)10-15)20(29)27-8-1-6-21(13-27)7-4-19(28)26(12-21)9-5-16-11-24-14-25-16/h2-3,10-11,14H,1,4-9,12-13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONXPBPHYAYMCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(=O)N(C2)CCC3=CN=CN3)CN(C1)C(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2,4-Difluorobenzoyl)-2-[2-(1H-imidazol-4-YL)ethyl]-2,8-diazaspiro[5.5]undecan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

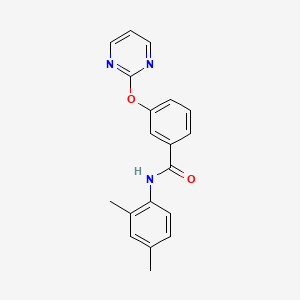

![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)

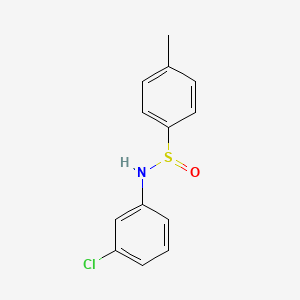

![7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5578651.png)

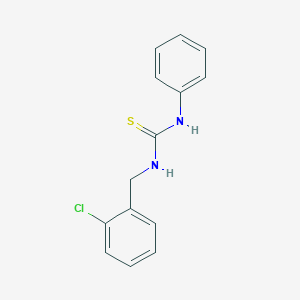

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)

![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5578684.png)

![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)

![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)

![N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)